molecular formula C9H8ClFN2O B8346197 4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole

4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole

Cat. No. B8346197
M. Wt: 214.62 g/mol
InChI Key: HEMUNSUHVLTCQC-UHFFFAOYSA-N
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Description

4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole is a useful research compound. Its molecular formula is C9H8ClFN2O and its molecular weight is 214.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole

Molecular Formula

C9H8ClFN2O

Molecular Weight

214.62 g/mol

IUPAC Name

7-chloro-2-ethyl-5-fluoro-1,3-benzoxazol-4-amine

InChI

InChI=1S/C9H8ClFN2O/c1-2-6-13-8-7(12)5(11)3-4(10)9(8)14-6/h3H,2,12H2,1H3

InChI Key

HEMUNSUHVLTCQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=CC(=C2O1)Cl)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step 5 Palladium on activated carbon (10%, 0.1 g) was added to a solution of 7-chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole (0.86 g) in ethyl acetate (80 ml) and hydrogen was bubbled through the suspension for 5 hours. After filtration and evaporation, 4-amino-7-chloro-2-ethyl-5-fluorobenzoxazole(0.73 g) was obtained as the single product.
Name
7-chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Step 4 Preparation of 7-Chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole as an Intermediate 7-Chloro-2-ethyl-5-fluorobenzoxazole (0.9 g) was slowly added to a mixture of sulfuric acid (9 ml) and nitric acid (0.6 ml) at −40° C. The dryice-acetone bath was removed and the mixture stirred for 2 hours. Ice-water was added and the mixture was extracted with ether. The organic phase was dried over anhydrous sodium sulfate and concentrated to an oil under reduced pressure. The residue was purified by column chromatography on silica gel using 5% ether in hexane. The desired product was obtained as a white solid [0.35 g, 1H-NMR (CDCl3, 300 MHz): 1.48(3H, t, J=7.6 Hz), 3.07(2H, q, J=7.6 Hz), 7.27(1H, d, J=10.5 Hz) ppm], along with a by-product, 7-chloro-2-ethyl-5-fluoro-6-nitrobenzoxazole (0.49 g).
Name
7-Chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-Chloro-2-ethyl-5-fluorobenzoxazole
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Amino-6-chloro-4-fluorophenol (3 g) was dissolved in m-xylene (150 ml) containing propionyl chloride (2.05 g), triethylamine (2.24 g) and pyridinium p-toluenesulfonate (2.8 g). The mixture was refluxed under N2 for 4 hours, then cooled to room temperature and passed through a silica gel column eluted with a mixture of hexane and ether (5:1) to yield the title compound as a pale-brown solid (2.85 g). 1H-NMR (CDCl3, 300 MHz): 1.45(3H, t, J=7.6 Hz), 2.98(2H, q, J=7.6 Hz), 7.07(1 H, dd, J=2.3 Hz, 9.2 Hz), 7.27(1 H, dd, J=2.4 Hz, 8.1 Hz) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two

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